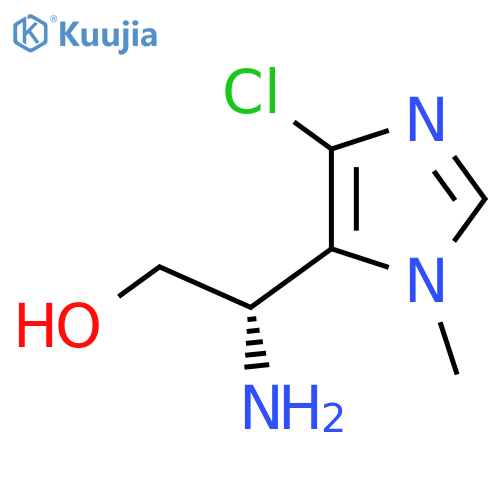

Cas no 2227798-48-1 ((2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol)

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol

- EN300-1991988

- 2227798-48-1

-

- インチ: 1S/C6H10ClN3O/c1-10-3-9-6(7)5(10)4(8)2-11/h3-4,11H,2,8H2,1H3/t4-/m1/s1

- InChIKey: KCHHTYPALSCNFY-SCSAIBSYSA-N

- ほほえんだ: ClC1=C([C@@H](CO)N)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 175.0512396g/mol

- どういたいしつりょう: 175.0512396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 64.1Ų

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991988-0.25g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 0.25g |

$2077.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-10g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 10g |

$9704.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-10.0g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 10g |

$9704.0 | 2023-05-31 | ||

| Enamine | EN300-1991988-0.1g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 0.1g |

$1986.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-0.5g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 0.5g |

$2167.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-0.05g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 0.05g |

$1895.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-5g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 5g |

$6545.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-2.5g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 2.5g |

$4424.0 | 2023-09-16 | ||

| Enamine | EN300-1991988-5.0g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 5g |

$6545.0 | 2023-05-31 | ||

| Enamine | EN300-1991988-1g |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol |

2227798-48-1 | 1g |

$2257.0 | 2023-09-16 |

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

(2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol (CAS No. 2227798-48-1)

(2S-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2227798-48-1, represents a fascinating intersection of heterocyclic chemistry and bioactive molecule design. Its unique structural features, particularly the presence of an imidazole ring and a chiral center, make it a promising candidate for further exploration in medicinal chemistry.

The imidazole moiety is a key structural element in this compound, contributing to its potential biological activity. Imidazole derivatives are well-known for their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. The specific substitution pattern in (2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol, particularly the chloro and methyl groups on the imidazole ring, is thought to enhance its binding affinity to biological targets. This has led to its investigation as a potential scaffold for the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. These studies suggest that (2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol may interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain kinases, which are often implicated in cancer and inflammatory diseases.

The chiral center at the 2S position is another significant feature of this compound. Chirality plays a crucial role in the pharmacological activity of many drugs, as enantiomers can exhibit markedly different biological effects. The stereochemical configuration of (2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol has been carefully optimized to maximize its potential therapeutic benefits. This has involved rigorous synthetic approaches to ensure high enantiomeric purity, which is essential for its biological evaluation.

In vitro studies have begun to uncover the biological profile of (2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yethan-l ol). These investigations have focused on its interaction with enzymes such as cytochrome P450 monooxygenases, which are involved in drug metabolism. Preliminary results suggest that this compound may exhibit selective inhibition against certain isoforms of these enzymes, potentially leading to reduced side effects compared to existing therapeutics. Additionally, its interaction with membrane-bound receptors has been explored, with findings indicating possible applications in treating neurological disorders.

The synthesis of (2S)-2-amino--(4-chloro-l-methyl-lH-imidazol-S-y ethan-l ol) represents a significant challenge due to the complexity of its structure. Advanced synthetic methodologies have been employed to construct the imidazole ring and introduce the necessary functional groups while maintaining high stereochemical control. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions have been particularly valuable in achieving this goal. The development of efficient synthetic routes not only facilitates further research but also opens up possibilities for scaling up production for preclinical studies.

The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use as a building block in the synthesis of more complex molecules. Additionally, its ability to interact with multiple biological targets suggests that it could be used in combination therapies, addressing multiple aspects of a disease simultaneously. This approach has gained increasing traction in recent years as a strategy to improve treatment outcomes.

The safety and efficacy of any new therapeutic agent must be thoroughly evaluated before it can be considered for clinical use. While (2S)-amino--(4-chloro-l-methyl-lH-imidazol-S-y ethan-l ol) shows promise based on preliminary studies, further research is needed to fully understand its pharmacokinetic properties and potential long-term effects. Animal models will play a crucial role in this process, providing insights into how the compound behaves within living systems. These studies will help researchers identify any potential toxicities or side effects before human trials are initiated.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding and utilization of compounds like (2S)-amino--(4-chloro-l-methyl-lH-imidazol-S-y ethan-l ol). Chemists, biologists, pharmacologists, and computer scientists must work together to unravel the complex interactions between molecules and living systems. This collaborative approach is essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion, (2S-2-amino--(4-chloro-l-methyl-lH-imidazol-S-y ethan-l ol) (CAS No. 222779848l) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of an imidazole ring and a chiral center makes it a promising candidate for further exploration as a therapeutic agent or building block for more complex molecules. While further research is needed to fully understand its biological profile and safety profile, preliminary studies suggest that this compound could play an important role in addressing various diseases.

2227798-48-1 ((2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol) 関連製品

- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)

- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)

- 1214334-70-9(5-bromo-6-methoxy-pyridine-2-carboxylic acid)

- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)

- 105602-27-5(N-1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-ylacetamide)

- 2680843-54-1(5-Acetamido-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)

- 1379346-32-3(4-Chloro-2-methyl-5-(trifluoromethyl)aniline)

- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)